molecular formula C15H21NO5 B2882571 3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid CAS No. 1551037-25-2

3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid

Cat. No. B2882571
CAS RN: 1551037-25-2
M. Wt: 295.335
InChI Key: CAQVMBBTORPEMO-UHFFFAOYSA-N
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Description

3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. 3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid has also been studied for its potential applications in cancer therapy. It has been shown to possess anti-cancer properties and has been investigated as a potential chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. 3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid inhibits COX enzymes, thereby reducing the production of prostaglandins and the inflammatory response.
Biochemical and Physiological Effects:
3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It reduces inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It also reduces pain by inhibiting the production of prostaglandins, which are involved in the sensation of pain. Finally, it reduces fever by inhibiting the production of prostaglandins, which are involved in the regulation of body temperature.

Advantages and Limitations for Lab Experiments

3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, 3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid also has some limitations for lab experiments. It is a potent inhibitor of COX enzymes, which can lead to off-target effects. It also has a short half-life, which can make it difficult to study in vivo.

Future Directions

There are several future directions for the study of 3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid. One potential direction is the investigation of its potential applications in cancer therapy. 3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid has been shown to possess anti-cancer properties, and further studies are needed to determine its efficacy as a chemotherapeutic agent. Another potential direction is the development of more selective COX inhibitors that do not have off-target effects. Finally, the development of more stable analogs of 3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid could improve its efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of 3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid involves the reaction of 4-methoxy-3-nitrobenzoic acid with isobutyl chloroformate and 4-aminophenol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield 3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid. This method has been optimized to provide high yields of 3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid with high purity.

properties

IUPAC Name

3-[4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11-9-10(6-8-13(17)18)5-7-12(11)20-4/h5,7,9H,6,8H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQVMBBTORPEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-{[(Tert-butoxy)carbonyl]amino}-4-methoxyphenyl)propanoic acid

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